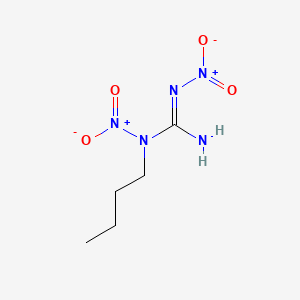
1-Butyl-1,2-dinitroguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of 1,2-dinitroguanidine, which is recognized for its high performance and moderate sensitivity as an explosive . The addition of a butyl group to the 1,2-dinitroguanidine structure enhances its chemical properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Butyl-1,2-dinitroguanidine can be synthesized through the nitration of 1-butylguanidine using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material to the desired product . The reaction mixture is then neutralized, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. The industrial process also includes steps for the safe handling and disposal of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Butyl-1,2-dinitroguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Nitro derivatives with varying degrees of nitration.
Substitution: Various substituted guanidines with tailored properties for specific applications.
Wissenschaftliche Forschungsanwendungen
1-Butyl-1,2-dinitroguanidine has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an additive in propellant formulations
Wirkmechanismus
The mechanism of action of 1-butyl-1,2-dinitroguanidine involves its interaction with molecular targets through its nitro and butyl groups. The nitro groups can undergo redox reactions, while the butyl group provides hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1,2-Dinitroguanidine: Known for its explosive properties and used in propellant formulations.
1-Methyl-1,2-dinitroguanidine: Similar structure but with a methyl group instead of a butyl group.
1-Ethyl-1,2-dinitroguanidine: Contains an ethyl group, offering different chemical properties
Uniqueness: 1-Butyl-1,2-dinitroguanidine stands out due to its enhanced stability and unique reactivity profile compared to its methyl and ethyl counterparts. The butyl group provides additional hydrophobic interactions, making it more suitable for specific applications in chemistry and industry .
Eigenschaften
CAS-Nummer |
64774-04-5 |
|---|---|
Molekularformel |
C5H11N5O4 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
1-butyl-1,2-dinitroguanidine |
InChI |
InChI=1S/C5H11N5O4/c1-2-3-4-8(10(13)14)5(6)7-9(11)12/h2-4H2,1H3,(H2,6,7) |
InChI-Schlüssel |
MFZMLTAYUJRYQY-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCN(/C(=N/[N+](=O)[O-])/N)[N+](=O)[O-] |
Kanonische SMILES |
CCCCN(C(=N[N+](=O)[O-])N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


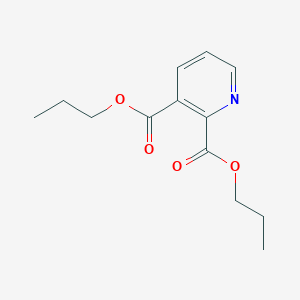
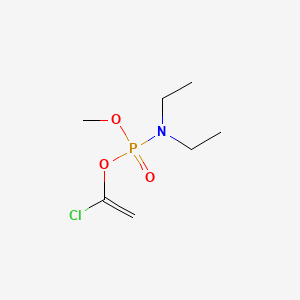
phosphane](/img/structure/B14488952.png)

![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)
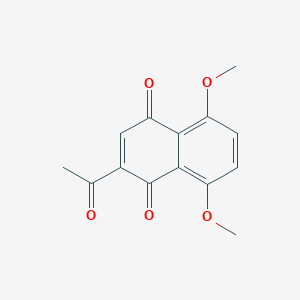
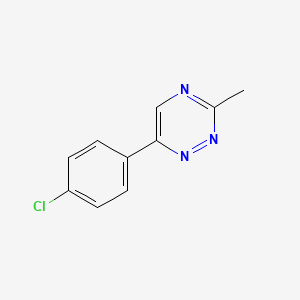

![N,N-Dimethyl-4-[(3-nitrophenyl)tellanyl]aniline](/img/structure/B14489002.png)
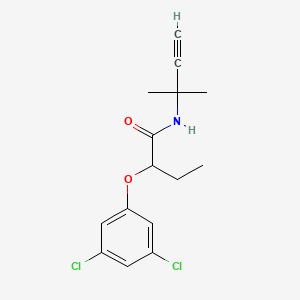
![S-[3-(Trichlorosilyl)propyl] ethanethioate](/img/structure/B14489016.png)

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
![1-(2-Chlorophenyl)-6-ethylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B14489024.png)
